6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Overview
Description
6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group at the 6th position and an aldehyde group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the reaction of a substituted pyridine with an appropriate aldehyde under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Oxidation: 6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both a methyl group and an aldehyde group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other pyrrolopyridine derivatives.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-8-7(5-12)4-10-9(8)11-6/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
MFVYLYBVZSGQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C2C(=CNC2=N1)C=O |
Origin of Product |
United States |
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